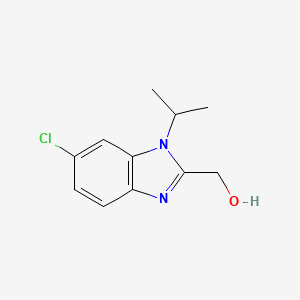
(6-クロロ-1-イソプロピル-1H-ベンゾイミダゾール-2-イル)メタノール
概要
説明
(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with a chloro substituent at the 6-position, an isopropyl group at the 1-position, and a methanol group at the 2-position.
科学的研究の応用
(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by chlorination and subsequent functional group modifications. One common method involves:
Condensation Reaction: o-Phenylenediamine reacts with an aldehyde or ketone under acidic or basic conditions to form the benzimidazole core.
Chlorination: The benzimidazole derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Isopropylation: The chlorinated benzimidazole undergoes alkylation with isopropyl halides in the presence of a base.
Methanol Addition: Finally, the compound is treated with methanol under suitable conditions to introduce the methanol group at the 2-position.
Industrial Production Methods
Industrial production of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions
(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chloro or isopropyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)formaldehyde or (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)carboxylic acid.
Reduction: Formation of 1-isopropyl-1H-benzimidazol-2-yl)methanol or 6-chloro-1H-benzimidazol-2-yl)methanol.
Substitution: Formation of various substituted benzimidazole derivatives.
作用機序
The mechanism of action of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the modifications made to the benzimidazole core.
類似化合物との比較
Similar Compounds
(6-Chloro-1H-benzo[d]imidazol-2-yl)methanol: Lacks the isopropyl group, which may affect its biological activity.
1-Isopropyl-1H-benzimidazol-2-yl)methanol: Lacks the chloro group, which may influence its reactivity and interactions.
(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)ethanol: Has an ethanol group instead of methanol, potentially altering its solubility and reactivity.
Uniqueness
(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the chloro, isopropyl, and methanol groups provides a distinct profile that can be exploited for various applications in research and industry.
特性
IUPAC Name |
(6-chloro-1-propan-2-ylbenzimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-7(2)14-10-5-8(12)3-4-9(10)13-11(14)6-15/h3-5,7,15H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKYRUGOJHIQJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)Cl)N=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


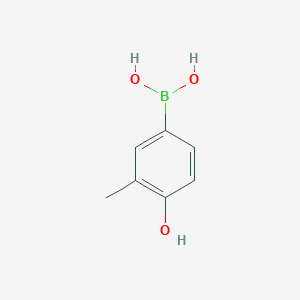
![4-{[(3-Methylphenyl)sulfanyl]methyl}aniline](/img/structure/B1391340.png)
![6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one](/img/structure/B1391341.png)
![8-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1391343.png)
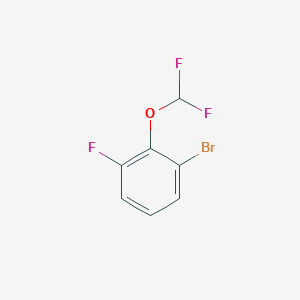
![1,4-Dithia-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1391348.png)
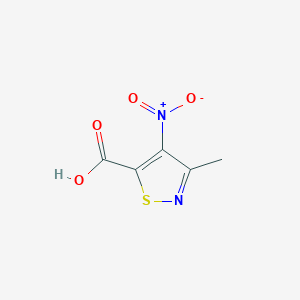
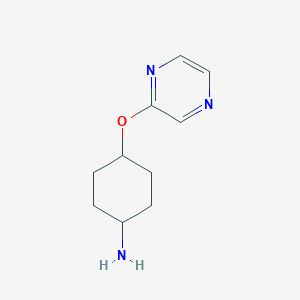
![3-[(3-Pyridinyloxy)methyl]aniline](/img/structure/B1391354.png)
![Imidazo[1,2-A]pyridin-7-amine](/img/structure/B1391355.png)
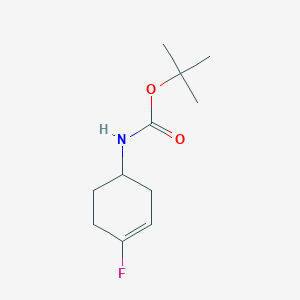
![N-[(2-ethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1391358.png)
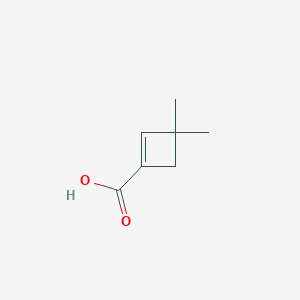
![1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1391362.png)
